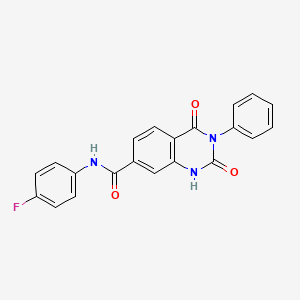

N-(4-fluorophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

This compound is a quinazoline derivative featuring a 4-fluorophenyl carboxamide group at position 7, a phenyl substituent at position 3, and two dioxo groups at positions 2 and 4. Structural characterization of such compounds typically employs IR, NMR, and mass spectrometry, as demonstrated in related syntheses .

Properties

IUPAC Name |

N-(4-fluorophenyl)-2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14FN3O3/c22-14-7-9-15(10-8-14)23-19(26)13-6-11-17-18(12-13)24-21(28)25(20(17)27)16-4-2-1-3-5-16/h1-12H,(H,23,26)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRXRRZDXHCCBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)F)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is often introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinazoline rings, leading to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: The fluorophenyl group can participate in various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline-2,4-dione derivatives, while reduction can produce tetrahydroquinazoline alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(4-fluorophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound has shown potential in binding to specific proteins and enzymes, making it a candidate for drug development. Its interactions with biological targets can be studied to understand its effects on cellular processes.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics provided by the quinazoline core and fluorophenyl group.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, while the quinazoline core can interact with various biological pathways. This compound may inhibit or activate specific enzymes, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Carboxamide Group

- N-[(4-methylphenyl)methyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Structural Difference : Replaces the 4-fluorophenyl group with a 4-methylbenzyl group.

- Physicochemical Properties :

- Molecular weight: 385.42 vs. ~383.38 (estimated for the fluorinated analog).

- logP: 3.26 (methyl analog) vs. ~2.8–3.0 (fluorinated analog, inferred from halogen effects) . Fluorine’s electronegativity may enhance hydrogen bonding with biological targets .

Halogen Substitution Trends

- N-(4-halophenyl)maleimide derivatives (e.g., 4-fluoro vs. 4-iodo): Activity: Fluorine-substituted analogs (IC50 = 5.18 μM) show comparable inhibitory potency to iodine (IC50 = 4.34 μM) against monoacylglycerol lipase (MGL) . Implication: Halogen size has minimal impact on activity in this context, suggesting electronic effects (e.g., fluorine’s electron-withdrawing nature) may dominate over steric factors.

Fluorophenyl-Containing Triazole and Pyrazole Derivatives

- 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5) :

- Structural Features : Multiple fluorophenyl groups induce planarity disruptions, with one fluorophenyl oriented perpendicular to the molecular plane .

- Comparison : The fluorinated quinazoline analog may exhibit similar conformational flexibility, influencing crystallinity and binding pocket interactions.

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Quinazoline Derivatives

*Estimated based on structural similarity.

Spectroscopic Differences:

- IR Spectroscopy : Fluorophenyl analogs lack C=O stretches (~1663–1682 cm⁻¹) in triazole derivatives, confirming tautomeric shifts .

Q & A

Q. What are the established synthetic routes for N-(4-fluorophenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of fluorophenyl precursors with quinazoline intermediates. For example, cyclization of substituted benzaldehyde derivatives with urea or thiourea under acidic conditions (e.g., HCl or p-toluenesulfonic acid) forms the quinazoline core . Solvent choice (dimethylformamide or dioxane) and catalysts (zinc chloride) are critical for regioselectivity and purity. Microwave-assisted synthesis may enhance efficiency by reducing reaction time and side products .

Q. How is this compound characterized analytically, and what structural features dictate its reactivity?

- Methodological Answer : Characterization employs NMR (¹H/¹³C), HRMS, and X-ray crystallography to confirm the fused quinazoline ring and substituents (e.g., fluorophenyl and carboxamide groups). The 4-fluorophenyl group enhances electron-withdrawing effects, increasing electrophilicity at the C2 and C4 positions, facilitating nucleophilic substitutions or cross-coupling reactions . Stability under ambient conditions is confirmed via TGA and DSC, but degradation occurs under extreme pH (>10 or <2) .

Q. What biological targets or mechanisms are associated with this compound?

- Methodological Answer : Preliminary studies suggest interactions with kinase enzymes (e.g., EGFR or CDK inhibitors) and anti-inflammatory pathways (COX-2 inhibition). In vitro assays using HEK293 or MCF-7 cell lines measure IC₅₀ values for cytotoxicity, while Western blotting validates protein target modulation . Dose-dependent apoptosis in cancer cells is observed via flow cytometry (Annexin V/PI staining) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in the final cyclization step?

- Methodological Answer : Optimize reaction stoichiometry and temperature control. For example, using a Dean-Stark trap during reflux to remove water improves imine formation efficiency. Catalytic amounts of Lewis acids (e.g., ZnCl₂) or ionic liquids (e.g., [BMIM]BF₄) enhance cyclization rates . Purity is improved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity or incubation time). Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., enzymatic vs. cellular assays). Meta-analyses of SAR studies can identify critical substituents; for instance, the 4-fluorophenyl group’s electronegativity correlates with enhanced binding affinity to hydrophobic enzyme pockets .

Q. What strategies are recommended for structure-activity relationship (SAR) studies to improve potency?

- Methodological Answer : Systematically modify substituents at the C3 phenyl and C7 carboxamide positions. For example:

- Replace the C3 phenyl with heteroaromatic groups (e.g., pyridyl) to assess solubility effects.

- Introduce methyl or methoxy groups at the C7 position to evaluate steric and electronic impacts on target binding.

Compare results using molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations to predict binding modes .

Q. What stability challenges arise during long-term storage, and how can they be mitigated?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis at the carboxamide group under humid conditions. Store in airtight containers with desiccants (silica gel) at –20°C. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring can identify degradation products. Lyophilization improves stability for biological assays .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential maps and identify reactive sites. Molecular dynamics simulations (AMBER or GROMACS) model ligand-protein interactions over time, highlighting key residues (e.g., ATP-binding pockets in kinases). Virtual screening of derivative libraries (ZINC15) against target proteins prioritizes candidates for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.